molecular formula C21H21N3O5S B2875785 METHYL 4,5-DIMETHOXY-2-{2-[(4-METHYLPHTHALAZIN-1-YL)SULFANYL]ACETAMIDO}BENZOATE CAS No. 923235-14-7

METHYL 4,5-DIMETHOXY-2-{2-[(4-METHYLPHTHALAZIN-1-YL)SULFANYL]ACETAMIDO}BENZOATE

Cat. No.: B2875785
CAS No.: 923235-14-7
M. Wt: 427.48
InChI Key: CGJZIIPCFNFJPI-UHFFFAOYSA-N
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Description

METHYL 4,5-DIMETHOXY-2-{2-[(4-METHYLPHTHALAZIN-1-YL)SULFANYL]ACETAMIDO}BENZOATE is a synthetic benzoate derivative featuring a phthalazine sulfanyl acetamide substituent. This compound is hypothesized to exhibit unique physicochemical properties due to its heterocyclic phthalazine moiety, which may influence solubility, bioavailability, and receptor-binding interactions.

Properties

IUPAC Name

methyl 4,5-dimethoxy-2-[[2-(4-methylphthalazin-1-yl)sulfanylacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-12-13-7-5-6-8-14(13)20(24-23-12)30-11-19(25)22-16-10-18(28-3)17(27-2)9-15(16)21(26)29-4/h5-10H,11H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJZIIPCFNFJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)SCC(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of METHYL 4,5-DIMETHOXY-2-{2-[(4-METHYLPHTHALAZIN-1-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 4,5-dimethoxybenzoic acid, is nitrated to form 4,5-dimethoxy-2-nitrobenzoic acid.

    Reduction: The nitro group is then reduced to an amino group, yielding 4,5-dimethoxy-2-aminobenzoic acid.

    Acylation: The amino group is acylated with 4-methylphthalazinylthioacetyl chloride to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

METHYL 4,5-DIMETHOXY-2-{2-[(4-METHYLPHTHALAZIN-1-YL)SULFANYL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

METHYL 4,5-DIMETHOXY-2-{2-[(4-METHYLPHTHALAZIN-1-YL)SULFANYL]ACETAMIDO}BENZOATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 4,5-DIMETHOXY-2-{2-[(4-METHYLPHTHALAZIN-1-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The compound methyl 4,5-dimethoxy-2-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate (Compound ID: 8015-8031) serves as a structural analog, differing primarily in its heterocyclic substituent: a triazol-3-yl group replaces the phthalazin-1-yl group in the target compound .

Table 1: Structural and Physicochemical Comparison
Property Target Compound (Phthalazine Derivative) Analog (Triazole Derivative)
Molecular Formula C₂₁H₂₀N₄O₅S (estimated) C₁₅H₁₈N₄O₅S
Molecular Weight ~456.48 g/mol (estimated) 366.39 g/mol
logP Higher (predicted due to aromatic phthalazine) 0.5959
Hydrogen Bond Donors 1 (estimated) 1
Hydrogen Bond Acceptors ~12 (estimated) 10
Polar Surface Area ~120 Ų (estimated) 84.619 Ų

Impact of Heterocyclic Substitution

  • Phthalazine vs. Triazole: The phthalazine group is a bicyclic aromatic system with two nitrogen atoms, likely increasing molecular weight and lipophilicity compared to the monocyclic triazole. This could enhance membrane permeability but reduce aqueous solubility .

Physicochemical Properties

  • logP and Solubility : The triazole analog has a logP of 0.5959, indicating moderate lipophilicity . The phthalazine derivative’s logP is predicted to be higher due to its larger aromatic system, which may reduce solubility (logSw = -2.2511 for the triazole analog suggests poor solubility, which could worsen in the phthalazine compound).

Research Findings and Limitations

  • Available Data : The triazole analog’s properties (e.g., molecular weight, logP) are well-documented , but the phthalazine derivative’s data remain theoretical.
  • Critical Knowledge Gaps: Experimental validation of the phthalazine compound’s solubility, stability, and bioactivity is required for definitive comparisons.

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